Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate
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Overview
Description
Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a carbamoyl group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the synthesis of 3,4-dimethoxyphenylacetate through the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate in the presence of a base.
Carbamoylation: The alkylated product is reacted with carbamoyl chloride to introduce the carbamoyl group.
Esterification: Finally, the product is esterified with benzoic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate can be compared with similar compounds such as:
3,4-Dimethoxyphenylpropionic Acid: Similar structure but lacks the carbamoyl and benzoate ester groups.
Ethyl 3,4-Dimethoxyphenylacetate: Similar structure but lacks the carbamoyl group.
N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure but lacks the prop-2-en-1-yl and benzoate ester groups.
Properties
Molecular Formula |
C27H32N2O6 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[2-(3,4-dimethoxyphenyl)-2-prop-2-enylpent-4-enyl]amino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C27H32N2O6/c1-6-15-27(16-7-2,20-11-14-22(33-4)23(17-20)34-5)18-28-24(30)25(31)29-21-12-9-19(10-13-21)26(32)35-8-3/h6-7,9-14,17H,1-2,8,15-16,18H2,3-5H3,(H,28,30)(H,29,31) |
InChI Key |
BJKJWFWHUAJNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(CC=C)(CC=C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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